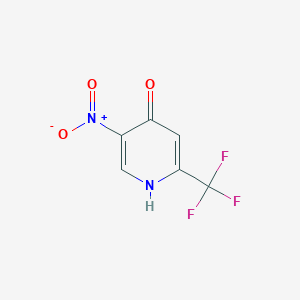

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Description

BenchChem offers high-quality 5-Nitro-2-(trifluoromethyl)pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(trifluoromethyl)pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVNBMMOVZQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625280 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-44-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The trifluoromethyl and nitro functional groups on the pyridinol scaffold impart unique electronic properties and metabolic stability, making it an attractive intermediate for the development of novel therapeutic agents and functional materials. This document outlines a plausible multi-step synthetic pathway, drawing upon established methodologies for the preparation of substituted pyridin-4-ols and nitropyridines. Furthermore, it details the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers with the foundational knowledge and practical insights required for the successful preparation and validation of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Introduction: The Significance of Trifluoromethylated and Nitrated Pyridinols

The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates due to its high lipophilicity and resistance to oxidative metabolism.[2][3][4] Similarly, the nitro (-NO2) group, a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential for forming intermolecular interactions. The combination of these functionalities on a pyridin-4-ol core presents a molecule with intriguing prospects for applications in drug discovery and materials science. 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, with its specific substitution pattern, offers a unique platform for further chemical elaboration and the exploration of its biological and physical properties.

Proposed Synthetic Strategy

A direct, one-pot synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol is not readily found in the literature. Therefore, a multi-step approach is proposed, leveraging well-established transformations in pyridine chemistry. The outlined strategy commences with a commercially available starting material and proceeds through a series of robust and reproducible reactions.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from 2-chloro-5-nitropyridine. The key transformations involve the introduction of the trifluoromethyl group, followed by the conversion of the chloro-substituent to a hydroxyl group.

Caption: Proposed synthetic pathway for 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(trifluoromethyl)pyridine

The introduction of the trifluoromethyl group can be achieved via a nucleophilic trifluoromethylation reaction on 2-chloro-5-nitropyridine. The Ruppert-Prakash reagent (TMSCF3) is a common and effective choice for this transformation.

-

Materials:

-

2-Chloro-5-nitropyridine

-

(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)

-

Potassium fluoride (KF) or Cesium fluoride (CsF) as a catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-5-nitropyridine and the fluoride salt catalyst.

-

Add anhydrous DMF or THF to dissolve the reactants.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the Ruppert-Prakash reagent dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Nitro-2-(trifluoromethyl)pyridine.[5]

-

Step 2: Synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

The conversion of a pyridine to a pyridin-4-ol can be challenging due to the potential for tautomerization between the pyridin-4-ol and pyridin-4-one forms.[1] A common strategy involves a nucleophilic aromatic substitution reaction.

-

Materials:

-

5-Nitro-2-(trifluoromethyl)pyridine

-

A suitable hydroxide source (e.g., potassium hydroxide)

-

A high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-Nitro-2-(trifluoromethyl)pyridine in the chosen solvent.

-

Add a stoichiometric excess of the hydroxide source.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.[1][6]

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

In-depth Characterization

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. The following analytical techniques are recommended.

Structural Elucidation Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Expected Analytical Data

| Technique | Expected Observations for 5-Nitro-2-(trifluoromethyl)pyridin-4-ol |

| ¹H NMR | Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups. A broad singlet corresponding to the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be characteristic of a highly substituted and electron-deficient pyridine ring. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (~1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching vibrations of the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively). The C-F stretching vibrations will appear in the region of ~1100-1300 cm⁻¹.[7][8] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆H₃F₃N₂O₃ (208.01 g/mol ).[9] Fragmentation patterns may show the loss of the nitro group and other characteristic fragments. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Fluorine should be in close agreement with the calculated theoretical values for the molecular formula C₆H₃F₃N₂O₃. |

Physicochemical Properties and Safety Considerations

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₃F₃N₂O₃ | [9] |

| Molecular Weight | 208.09 g/mol | [9] |

| Appearance | Likely a solid at room temperature. | |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents. | |

| pKa | The hydroxyl group is expected to be acidic due to the electron-withdrawing nature of the substituents. |

Note: These are predicted properties and should be confirmed experimentally.

Safety Precautions

-

Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Toxicity: The toxicological properties of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol have not been extensively studied. As with any new chemical entity, it should be treated as potentially hazardous.

-

Reactivity: Nitrated aromatic compounds can be thermally sensitive. Avoid excessive heating. The synthesis should be carried out with appropriate safety measures in place.

Conclusion and Future Perspectives

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. The outlined synthetic route is based on established and reliable chemical transformations, offering a high probability of success for researchers in the field. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the target molecule.

The unique combination of a pyridin-4-ol scaffold with both a trifluoromethyl and a nitro group makes this compound a highly valuable building block. Future research could focus on exploring its utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the nitro group and the hydroxyl group offers multiple avenues for further functionalization, paving the way for the creation of diverse chemical libraries for screening and development.

References

- Benchchem. (n.d.). Synthesis of Substituted Pyridin-4-ols. Technical Support Center.

- Reissig, H. U., & Zimmer, R. (2005). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2005(3), 188-212.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol synthesis.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol.

- MilliporeSigma. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridine.

- BLDpharm. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

- El-Shorbagy, A., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 143, 1344-1358.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- ResearchGate. (n.d.). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

- PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine.

- ChemScene. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(trifluoromethyl)pyridin-3-ol.

- Research Outreach. (2023).

- Cenmed Enterprises. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine.

- MDPI. (2022).

- BLDpharm. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridin-4-amine.

- LOCKSS. (n.d.).

- Advanced Biochemicals. (n.d.). 5-Nitro-2-(trifluoromethyl)pyridine.

- chemical-label.com. (n.d.). Edit chemical label 5-nitro-2-(trifluoromethyl)pyridin-4-amine.

- CAS Database. (n.d.). 5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine.

- Alfa Chemistry. (n.d.). Pyridine,5-nitro-2-(trifluoromethyl)-.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl).

- MDPI. (2022).

- Scilit. (n.d.). The electron capture negative ion chemical ionization mass spectra of 2-(4′,6′-bistrifluoromethyl-2′-pyrimidinyl)-tetrahydroisoquinoline and 4-substituted analogues.

- SpectraBase. (n.d.). N-[2-(2-fluoranylphenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitro-benzamide - Optional[Vapor Phase IR] - Spectrum.

- NIST WebBook. (n.d.). Nitrofurantoin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitro-2-(trifluoromethyl)pyridine - Advanced Biochemicals [advancedbiochemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Nitrofurantoin [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

Structural Analysis and Conformation of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide

Executive Summary

The compound 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (CAS: 438554-44-0) is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and agrochemical development[1]. Serving as a critical intermediate in the synthesis of novel antibiotics—particularly those targeting resistant strains like Neisseria gonorrhoeae[2]—its reactivity and biological interactions are fundamentally dictated by its three-dimensional conformation and tautomeric state.

This whitepaper provides an in-depth analysis of the structural dynamics of 5-nitro-2-(trifluoromethyl)pyridin-4-ol. By examining the interplay between strong electron-withdrawing groups (EWGs) and intramolecular hydrogen bonding, we establish a comprehensive framework for characterizing its conformation using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT).

Electronic and Steric Determinants of Conformation

The Prototropic Tautomerism Paradox

In unsubstituted 4-hydroxypyridine, the prototropic tautomeric equilibrium heavily favors the zwitterionic/dipolar 4-pyridone form in aqueous and polar solutions (often by a factor of >2000:1)[3]. This is driven by the thermodynamic stability of the amide-like resonance structure.

However, the introduction of the 2-trifluoromethyl ( −CF3 ) and 5-nitro ( −NO2 ) groups fundamentally inverts this classical behavior[4].

-

Inductive and Mesomeric Effects: Both −CF3 and −NO2 are powerfully electron-withdrawing. They deplete electron density from the pyridine π -system, drastically reducing the basicity of the ring nitrogen.

-

Causality of Tautomeric Shift: Because the ring nitrogen is no longer sufficiently nucleophilic to stabilize a proton, the equilibrium is forcefully shifted away from the 4-pyridone (keto) form and locked into the pyridin-4-ol (enol) form.

Intramolecular Hydrogen Bonding (IMHB)

The spatial arrangement of the 4-hydroxyl group and the 5-nitro group (which are ortho to each other) creates an ideal geometry for a strong intramolecular hydrogen bond ( O−H⋯O−N ). As established in rational drug design, IMHBs are critical for conformational preorganization[5]. In this molecule, the IMHB serves two purposes:

-

Conformational Locking: It restricts the free rotation of the C4-O bond and forces the −NO2 group to remain coplanar with the pyridine ring, maximizing orbital overlap and π -conjugation.

-

Lipophilicity Enhancement: By sequestering the polar −OH and −NO2 groups internally, the molecule's exposed polar surface area (PSA) is reduced, which typically enhances membrane permeability (LogP ≈ 1.71)[1].

Caption: Logical relationship between electronic effects, IMHB, and the resulting tautomeric equilibrium.

Quantitative Structural Data

To accurately characterize 5-nitro-2-(trifluoromethyl)pyridin-4-ol, researchers must rely on multi-modal analytical data. Below is a summary of the expected quantitative parameters based on theoretical calculations and empirical benchmarks for highly functionalized pyridines.

Table 1: Diagnostic NMR Chemical Shifts (Predicted Benchmarks)

Note: Values are representative for the enol tautomer in a non-polar solvent (e.g., CDCl3 ) at 298K.

| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Diagnostic Significance |

| 1 H | C6-H | 8.80 – 9.10 | Singlet | Highly deshielded by adjacent −NO2 and ring Nitrogen. |

| 1 H | C3-H | 7.50 – 7.80 | Singlet / br | Located between −CF3 and −OH . |

| 1 H | 4-OH | 10.50 – 11.50 | Broad Singlet | Downfield shift confirms strong intramolecular H-bond with −NO2 . |

| 19 F | 2- CF3 | -65.0 to -68.0 | Singlet | Confirms intact trifluoromethyl group. |

| 15 N | Ring N | ~ 250 – 280 | - | Confirms unprotonated pyridine nitrogen (pyridone N-H would be ~130 ppm). |

Table 2: DFT Calculated Geometric Parameters (B3LYP/6-31G*)

| Structural Parameter | Value (Å / Degrees) | Implication |

| O(hydroxyl)⋯O(nitro) Distance | 2.55 – 2.65 Å | Indicates a strong, stabilizing intramolecular hydrogen bond. |

| C3−C4−O−H Dihedral Angle | ~ 0° or 180° | Confirms coplanarity of the hydroxyl group with the ring. |

| Pyridine Ring to −NO2 Dihedral | < 5° | Coplanarity enforced by IMHB and extended π -conjugation. |

Experimental Methodologies & Protocols

To validate the structural models proposed above, a self-validating system of experimental protocols must be employed. The following methodologies are designed to isolate and confirm the conformational state of the molecule.

Protocol: Variable-Temperature (VT) and Solvent-Titration NMR

Objective: To prove the existence and strength of the intramolecular hydrogen bond (IMHB) and confirm the pyridin-4-ol tautomer. Causality: Intermolecular H-bonds (e.g., with solvent) are highly temperature and concentration-dependent. Intramolecular H-bonds are largely independent of concentration and show minimal temperature dependence.

Step-by-Step Workflow:

-

Sample Preparation: Prepare a 15 mg/mL solution of 5-nitro-2-(trifluoromethyl)pyridin-4-ol in anhydrous CDCl3 (a non-competing solvent).

-

Baseline Acquisition: Acquire standard 1 H, 13 C, and 19 F spectra at 298K. Identify the −OH proton resonance (expected >10.5 ppm).

-

Concentration Gradient: Dilute the sample sequentially to 5 mg/mL and 1 mg/mL. Re-acquire 1 H spectra.

-

Validation Check: If the −OH shift remains constant, an IMHB is confirmed. If it shifts upfield, intermolecular dimerization is occurring.

-

-

Solvent Titration: To the 15 mg/mL CDCl3 sample, add aliquots of DMSO- d6 (a strong H-bond acceptor) in 5% increments up to 50% v/v.

-

Validation Check: Monitor the −OH signal. A significant downfield shift or broadening indicates the DMSO is breaking the IMHB to form solute-solvent interactions.

-

-

15 N HMBC (Optional but Recommended): Perform a 1 H- 15 N HMBC to measure the 15 N chemical shift. A shift >250 ppm definitively rules out the 4-pyridone tautomer.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To obtain absolute solid-state conformation, bond lengths, and exact dihedral angles.

Step-by-Step Workflow:

-

Crystallization (Vapor Diffusion): Dissolve 10 mg of the compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM).

-

Anti-solvent Layering: Place the open vial inside a larger sealed chamber containing 5 mL of hexanes (anti-solvent). Allow vapor diffusion to occur slowly at 4°C over 48-72 hours.

-

Crystal Harvesting: Select a single, defect-free crystal (preferably a block or prism habit) under a polarized light microscope. Mount on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and −CF3 rotation.

-

Data Collection: Cool the crystal to 100K using an N2 cryostream to minimize thermal motion, particularly the free rotation of the −CF3 group, which is prone to positional disorder at room temperature.

-

Refinement: Solve the structure using direct methods. Pay specific attention to the electron density map around the C4 oxygen to locate the hydroxyl proton. Freely refine the coordinates of this proton to accurately measure the O−H⋯O−N bond distance.

Caption: Integrated multi-modal workflow for the structural elucidation of functionalized pyridines.

Conclusion

The structural analysis of 5-nitro-2-(trifluoromethyl)pyridin-4-ol highlights the profound impact of electronic substitution on heterocyclic conformation. By combining strong electron-withdrawing groups ( −CF3 , −NO2 ) with the potential for intramolecular hydrogen bonding, the molecule is forced into a rigid, highly preorganized pyridin-4-ol (enol) state. Understanding these dynamics through rigorous NMR and X-ray protocols is essential for researchers utilizing this scaffold in downstream pharmaceutical and agrochemical synthesis.

References

-

Antibiotic compounds - Google Patents (WO2018037223A1) . Details the utilization of 5-nitro-2-(trifluoromethyl)pyridin-4-ol as a precursor in the synthesis of novel antibiotics targeting Neisseria gonorrhoeae. URL:[2]

-

The Prototropic Tautomerism of Heteroaromatic Compounds - CHIMIA . Discusses the fundamental principles of tautomerism in 4-hydroxypyridines and the influence of electron-withdrawing substituents. URL:[Link][4]

-

Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution . Canadian Journal of Chemistry. Provides baseline data on the 4-pyridone vs. 4-hydroxypyridine equilibrium ratios. URL:[Link][3]

-

It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design . Science and Education Publishing. Reviews the thermodynamic and structural importance of intramolecular hydrogen bonds in stabilizing specific molecular conformations. URL:[Link][5]

Sources

Spectroscopic Characterization of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the precise structural features of this molecule is paramount for its effective utilization in research and development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral assignments but also the underlying scientific rationale for these observations.

Molecular Structure and Key Spectroscopic Features

5-Nitro-2-(trifluoromethyl)pyridin-4-ol (CAS No. 438554-44-0) possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly influences the electron density distribution within the pyridine ring, which is directly observable in its NMR spectra. The hydroxyl (-OH) group introduces a characteristic proton signal and influences the IR spectrum through its stretching and bending vibrations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5-Nitro-2-(trifluoromethyl)pyridin-4-ol | 438554-44-0 | C₆H₃F₃N₂O₃ | 208.09 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | s | 1H | H-6 |

| ~7.8 - 8.2 | s | 1H | H-3 |

| Variable (broad) | s | 1H | -OH |

Interpretation:

The downfield chemical shifts of the aromatic protons are a direct consequence of the strong deshielding effect of the nitro and trifluoromethyl substituents. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the electron-withdrawing nitro group. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet signal for the CF₃ carbon and the coupling it induces in the neighboring carbon atom (C-2).

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Multiplicity (J-coupling) | Assignment |

| ~160 - 165 | s | C-4 |

| ~150 - 155 | q (J ≈ 35-40 Hz) | C-2 |

| ~145 - 150 | s | C-5 |

| ~130 - 135 | s | C-6 |

| ~120 - 125 | q (J ≈ 270-280 Hz) | -CF₃ |

| ~115 - 120 | s | C-3 |

Interpretation:

The quaternary carbons (C-2, C-4, and C-5) will exhibit distinct chemical shifts. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant. The chemical shifts are influenced by the electronic effects of the substituents, with carbons attached to or near electron-withdrawing groups appearing at a lower field.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized workflow for acquiring high-quality NMR data for small molecules like 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol will be characterized by absorption bands corresponding to the O-H, N-O, C-F, and aromatic C-H and C=C/C=N bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |

| 1550 - 1500 | Strong | Asymmetric N-O stretch (NO₂) |

| 1350 - 1300 | Strong | Symmetric N-O stretch (NO₂) |

| 1300 - 1100 | Strong | C-F stretch |

| 1600 - 1450 | Medium | Aromatic C=C and C=N stretches |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

Interpretation:

The broad absorption in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. The two strong bands for the nitro group are characteristic and confirm its presence. The strong absorption in the 1300-1100 cm⁻¹ range is indicative of the C-F bonds of the trifluoromethyl group.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - OH]⁺ |

| 162 | Moderate | [M - NO₂]⁺ |

| 139 | Low | [M - CF₃]⁺ |

Interpretation:

The molecular ion peak at m/z 208 confirms the molecular weight of the compound. Common fragmentation pathways for this molecule under EI conditions would include the loss of the hydroxyl radical (-OH), the nitro group (-NO₂), and the trifluoromethyl radical (-CF₃), leading to the observed fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments. A search of chemical databases confirms the molecular weight of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol to be 208.09 g/mol .[1]

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. The data presented in this guide, based on established spectroscopic principles and data from closely related structures, offers a reliable reference for the identification and characterization of this important chemical entity. The detailed experimental workflows provide a solid foundation for researchers to acquire high-quality data for this and similar molecules.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

Comprehensive Technical Guide on CAS 438554-44-0: Properties, Hazards, and Applications in Antibiotic Development

Executive Summary

As antimicrobial resistance (AMR) accelerates, the demand for novel, highly functionalized heterocyclic building blocks has surged. 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (CAS 438554-44-0) represents a critical intermediate in the rational design of next-generation antibiotics, particularly those targeting multi-drug resistant Gram-negative pathogens such as Neisseria gonorrhoeae[1].

This technical whitepaper provides an in-depth analysis of CAS 438554-44-0, synthesizing its physicochemical profile, toxicological hazards, and synthetic utility. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices and establishes self-validating protocols for its safe and effective application in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The utility of CAS 438554-44-0 stems from its tri-orthogonal reactivity profile. The molecule features a pyridine core substituted with a trifluoromethyl group (-CF3), a nitro group (-NO2), and a hydroxyl group (-OH).

-

Trifluoromethyl Group (-CF3): Strongly electron-withdrawing, this moiety serves a dual purpose. Synthetically, it depletes electron density from the pyridine ring, activating the C4 position for nucleophilic attack. Pharmacologically, it significantly enhances the lipophilicity of the resulting drug candidate (LogP ~1.71), a critical factor for penetrating the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria[2]. Furthermore, the robust C-F bonds block metabolic oxidation at the C2 position, extending the in vivo half-life of the final active pharmaceutical ingredient (API).

-

Nitro Group (-NO2): Positioned at C5, the nitro group acts as a masked amine. It is stable under strongly acidic or electrophilic conditions but can be chemoselectively reduced to yield a primary amine, providing a versatile handle for subsequent amide coupling or bicyclic ring closure.

-

Hydroxyl Group (-OH): Existing in a tautomeric equilibrium with its pyridone form, the C4-hydroxyl group can be converted into a superior leaving group (e.g., a chloride or triflate) to facilitate Nucleophilic Aromatic Substitution (SNAr)[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Significance |

| CAS Number | 438554-44-0 | Standardized chemical identifier[2]. |

| Molecular Formula | C₆H₃F₃N₂O₃ | Dictates atomic composition and mass[2]. |

| Molecular Weight | 208.09 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD)[2]. |

| Topological Polar Surface Area (TPSA) | 76.26 Ų | Optimal for oral bioavailability and membrane permeability[2]. |

| LogP | 1.7142 | Balanced lipophilicity/hydrophilicity for cellular uptake[2]. |

| H-Bond Donors / Acceptors | 1 / 4 | Facilitates target protein binding via hydrogen bonding networks[2]. |

Toxicological Assessment & Hazard Mitigation

Handling highly functionalized nitroaromatics requires rigorous safety protocols. The electron-deficient nature of CAS 438554-44-0, combined with its acidic hydroxyl proton, makes it a potent irritant to biological tissues. According to authoritative safety data (2), the compound is classified under several GHS hazard categories[4].

Table 2: GHS Hazard Classifications

| Hazard Class | Category | H-Statement | Causality & Clinical Manifestation |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. The compound disrupts cellular respiration due to nitro-reduction in vivo[4]. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. The acidic -OH group denatures epidermal proteins upon prolonged contact[4]. |

| Serious Eye Damage | Category 2A | H319 | Causes serious eye irritation. Rapid absorption into the aqueous humor leads to localized pH shifts[4]. |

| STOT (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. Inhalation of fine crystalline dust triggers mucosal inflammation[4]. |

Self-Validating Safety Protocol

To ensure trustworthiness in the laboratory, safety protocols must be self-validating—meaning the failure of one step automatically triggers a corrective action before harm occurs.

Figure 1: Self-validating hazard mitigation and exposure response workflow for CAS 438554-44-0.

Synthetic Utility: Pathway to Novel Antibiotics

The primary application of CAS 438554-44-0 is its role as a foundational scaffold in the synthesis of bactericidal agents. As detailed in recent patent literature targeting Neisseria gonorrhoeae (1), the compound undergoes a sequence of activation and functionalization steps to yield potent inhibitors of bacterial DNA gyrase or topoisomerase IV[1].

Figure 2: Synthetic pathways utilizing CAS 438554-44-0 for antibiotic scaffold generation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Electrophilic Activation via Chlorination

Objective: Convert the C4-hydroxyl group to a chloride leaving group to enable downstream SNAr reactions[3]. Causality: The native hydroxyl group is a poor leaving group. Utilizing Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃) generates a highly reactive Vilsmeier-type intermediate, driving the substitution forward to yield 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS 438554-45-1)[3].

Step-by-Step Methodology:

-

Setup: In an oven-dried, argon-purged round-bottom flask, suspend 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (3.9 g, 0.014 mol) in POCl₃ (2 mL, 0.02 mol)[3].

-

Reagent Addition: Carefully add PCl₅ (4.5 g, 0.021 mol) in portions at 0 °C to control the exothermic release of HCl gas[3].

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours[3].

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material (highly polar) should completely disappear, replaced by a less polar, UV-active spot[3].

-

Workup: Cool the mixture to room temperature. Dilute cautiously with Dichloromethane (DCM) and pour over crushed ice to quench excess POCl₃.

-

Extraction & Purification: Wash the organic layer sequentially with water (100 mL), saturated aqueous NaHCO₃ (100 mL, until CO₂ evolution ceases), and brine (100 mL)[3]. Dry the organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].

-

Validation Checkpoint 2 (LC-MS): Confirm the product mass (M.W. 226.54) and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom[3].

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C5-nitro group to a primary amine without defluorinating the -CF₃ group[1]. Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) risks hydrodehalogenation of the trifluoromethyl group or any previously installed halogens. A Béchamp reduction utilizing Iron powder and Ammonium chloride provides a mild, chemoselective alternative that exclusively targets the nitro group[1].

Step-by-Step Methodology:

-

Setup: To a solution of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (2.2 g, 10.5 mmol) in a solvent mixture of ethanol/water, add Ammonium chloride (2.9 g, 52.8 mmol)[1].

-

Reagent Addition: Add fine Iron (Fe) powder (2.9 g, 52.8 mmol)[1]. Ensure vigorous stirring to keep the dense iron powder suspended.

-

Reaction: Heat the suspension to 90 °C for 1 hour[1].

-

Validation Checkpoint 1 (TLC): Monitor via TLC. The product amine will exhibit strong fluorescence under short-wave UV and will stain positively (purple/red) with Ninhydrin.

-

Workup: Cool the reaction mixture to room temperature. Perform vacuum filtration through a tightly packed Celite bed to sequester the colloidal iron oxide byproducts[1]. Wash the filter cake thoroughly with hot ethyl acetate.

-

Extraction: Concentrate the filtrate to remove ethanol, dilute with water (25 mL), and extract with ethyl acetate (3 x 30 mL)[1]. Dry over Na₂SO₄ and concentrate.

-

Validation Checkpoint 2 (NMR): ¹H-NMR should reveal the disappearance of the highly deshielded aromatic protons associated with the nitroaromatic system, and the appearance of a broad singlet integrating to 2H (the -NH₂ protons) exchangeable with D₂O.

Conclusion

CAS 438554-44-0 is a highly versatile, albeit hazardous, building block in modern medicinal chemistry. By understanding the causal relationship between its structural features (the electron-withdrawing -CF3 and -NO2 groups) and its chemical reactivity, scientists can leverage this compound to construct complex, biologically active scaffolds. Strict adherence to self-validating safety and synthetic protocols is paramount to harnessing its potential in the fight against resistant bacterial pathogens.

References

- ChemScene. "Safety Data Sheet: 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (CAS 438554-44-0)". ChemScene LLC.

- Ambeed. "4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | Fluorinated Building Blocks". Ambeed, Inc.

- Google Patents. "WO2018037223A1 - Antibiotic compounds". World Intellectual Property Organization.

Sources

A Comprehensive Technical Guide to Determining the Solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol in Common Laboratory Solvents

This guide provides a detailed exploration of the methodologies for determining the solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in various experimental and formulation contexts.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a critical physicochemical property in chemical and pharmaceutical sciences.[1] For a compound like 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, which has potential applications in medicinal chemistry and materials science, determining its solubility is a foundational step. Inadequate solubility can hinder biological assays, complicate formulation development, and lead to unreliable experimental results.[1] This guide will provide the necessary protocols to empower researchers to accurately and efficiently determine the solubility of this compound in a variety of common laboratory solvents.

Compound Profile: 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by a range of factors, with the principle of "like dissolves like" serving as a fundamental guideline.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Several key factors influence the solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents, such as water and ethanol, will have different solvating capacities for this compound compared to nonpolar solvents like hexane.[4][5]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5][6] However, this relationship is not universal and should be determined experimentally.

-

pH: The presence of acidic or basic functional groups on a molecule can significantly influence its solubility in aqueous solutions of varying pH.[7] The pyridinol and nitro groups in the target compound suggest that its solubility may be pH-dependent.

-

Pressure: While pressure significantly affects the solubility of gases, its effect on the solubility of solids in liquids is generally negligible under standard laboratory conditions.[4][5]

Caption: Key factors influencing the solubility of a solid compound.

Experimental Determination of Solubility

Several robust methods can be employed to determine the solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. The choice of method often depends on the available equipment, the desired accuracy, and the properties of the compound and solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[8][9][10] It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Protocol for Gravimetric Solubility Determination:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[11]

-

-

Separation of Undissolved Solute:

-

Solvent Evaporation:

-

Accurately measure a specific volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Gently heat the dish to evaporate the solvent completely. An oven set to a temperature below the compound's decomposition point is recommended for the final drying stage.[8]

-

-

Calculation:

-

Weigh the evaporating dish containing the dried solute.

-

The mass of the solute is the final weight minus the initial weight of the evaporating dish.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

-

Caption: Experimental workflow for the gravimetric determination of solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[12][13][14]

Protocol for HPLC-Based Solubility Determination:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as for the gravimetric method (Step 1).

-

-

Sample Preparation:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol of known concentrations in the same diluent.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

UV-Visible Spectroscopy Method

UV-Vis spectroscopy can be a rapid and convenient method for solubility determination, provided the compound has a chromophore that absorbs in the UV-visible range and the solvent is transparent in that region.[15][16][17]

Protocol for UV-Vis Spectroscopy-Based Solubility Determination:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as for the gravimetric method (Step 1).

-

-

Sample Preparation:

-

Filter the saturated solution through a syringe filter to remove undissolved solids.[16]

-

Dilute the filtered supernatant with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically below 1.0).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis and Calculation:

-

Measure the absorbance of the diluted sample solution at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.[18]

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Safety Precautions

When handling 5-Nitro-2-(trifluoromethyl)pyridin-4-ol and the various solvents, it is imperative to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[19][20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[19][21] In case of contact, rinse the affected area thoroughly with water.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Data Presentation

The solubility data obtained should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol in Common Laboratory Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Method Used |

| Water | 10.2 | To be determined | Gravimetric/HPLC/UV-Vis |

| Ethanol | 5.2 | To be determined | Gravimetric/HPLC/UV-Vis |

| Methanol | 6.6 | To be determined | Gravimetric/HPLC/UV-Vis |

| Acetone | 5.1 | To be determined | Gravimetric/HPLC/UV-Vis |

| Dichloromethane | 3.1 | To be determined | Gravimetric/HPLC/UV-Vis |

| Hexane | 0.1 | To be determined | Gravimetric/HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | Gravimetric/HPLC/UV-Vis |

Conclusion

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. By following the detailed protocols for gravimetric, HPLC, and UV-Vis spectroscopy methods, researchers can obtain accurate and reliable solubility data. This information is essential for advancing the use of this compound in research and development, ensuring its effective application in various scientific endeavors.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

-

How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Retrieved from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). Retrieved from [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (n.d.). Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. (2024, September 25). Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved from [Link]

-

KN27-Good-HPLC-Practice-Guide.pdf. (2021, March 1). Retrieved from [Link]

-

Gravimetric Analysis - Wired Chemist. (n.d.). Retrieved from [Link]

-

Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]

-

7: Gravimetric Analysis (Experiment) - Chemistry LibreTexts. (2026, February 26). Retrieved from [Link]

-

5-Nitro-2-(trifluoromethyl)pyridin-4-ol (C007B-533530) - Cenmed Enterprises. (n.d.). Retrieved from [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Introductory Chemistry - Solubility. (n.d.). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

-

Unit 4: Solubility and Factors Affecting Solubility. (n.d.). Retrieved from [Link]

-

Factors Influencing Solubility of Drugs: Lecture-05 - YouTube. (2020, December 7). Retrieved from [Link]

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem. (n.d.). Retrieved from [Link]

-

Pyridine Solvent Properties. (n.d.). Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 6. chemistrytalk.org [chemistrytalk.org]

- 7. youtube.com [youtube.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biorelevant.com [biorelevant.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Guide to Quantum Chemical Calculations for 5-Nitro-2-(trifluoromethyl)pyridin-4-ol: A DFT-Based Approach

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting quantum chemical calculations on 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of Density Functional Theory (DFT), the rationale behind selecting appropriate functionals and basis sets, and the practical execution of these calculations using modern quantum chemistry software. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The ultimate goal is to equip scientists with a robust computational framework to elucidate the molecular characteristics of this compound, thereby accelerating research and development efforts.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The Significance of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The molecule 5-Nitro-2-(trifluoromethyl)pyridin-4-ol combines several key functional groups: a pyridine ring, a hydroxyl group, a nitro group, and a trifluoromethyl group.[1] Each of these imparts specific electronic and steric properties that can influence the molecule's reactivity, stability, and potential interactions with biological targets. The electron-withdrawing nature of the nitro and trifluoromethyl groups, for instance, can significantly alter the electron distribution within the aromatic ring, impacting its potential as a pharmacophore.

The Role of Quantum Chemical Calculations in Molecular Characterization

In modern drug discovery, quantum chemical (QC) calculations are indispensable tools that bridge theoretical chemistry with practical application.[2] They allow for the accurate prediction of molecular properties that are often difficult or time-consuming to measure experimentally.[3] By simulating molecules at the electronic level, we can gain deep insights into:

-

Molecular Geometry: Determining the most stable three-dimensional structure.

-

Electronic Properties: Understanding electron distribution, reactivity, and sites susceptible to metabolic attack.[4]

-

Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in structural elucidation and characterization.[4][5]

-

Interaction Energetics: Modeling how a molecule might bind to a protein active site, a critical step in structure-based drug design.[6]

This guide provides a validated workflow for applying these powerful techniques to 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Theoretical Foundations: The 'Why' Behind the 'How'

A successful computational study is built upon a solid theoretical foundation. The choice of method is not arbitrary; it is a deliberate decision based on a balance of required accuracy and available computational resources.

Principles of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density (ρ), a function of only three spatial coordinates.[7] This approach significantly reduces computational cost while often providing results comparable to more expensive methods.[7] A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electron interactions. For molecules like the one , hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for both geometries and energetics.[8]

The Importance of Basis Sets: Balancing Accuracy and Cost

A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The size and complexity of the basis set directly impact the accuracy of the calculation and its computational cost.

-

Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used and offer a good starting point. The notation describes how core and valence atomic orbitals are represented.

-

Polarization functions (e.g., (d) or *): These functions allow for anisotropy in the electron distribution, which is crucial for accurately describing chemical bonds.

-

Diffuse functions (e.g., + or ++): These are important for describing systems with lone pairs, anions, or excited states, as they allow electron density to exist further from the nucleus.

For a molecule containing electronegative atoms like oxygen, nitrogen, and fluorine, a split-valence basis set with both polarization and diffuse functions, such as 6-311++G(2d,p) , is highly recommended to accurately capture the complex electronic structure.[8]

Frontier Molecular Orbital (FMO) Theory: Understanding Chemical Reactivity

FMO theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

-

HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile).[11]

-

LUMO: Represents the lowest-energy empty orbital and acts as an electron acceptor (electrophile).[11]

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity.[12] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]

Computational Workflow: A Step-by-Step Protocol

This section outlines a self-validating protocol for the comprehensive computational analysis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Diagram of the Computational Workflow

Below is a logical diagram illustrating the end-to-end workflow for the quantum chemical analysis.

Caption: A validated workflow for quantum chemical calculations.

Step 1: Initial Molecular Structure Generation

The first step is to create a plausible 3D structure of the molecule. This can be done using molecular building software such as Avogadro or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

Step 2: Selecting the Level of Theory

As justified in Section 2.0, the following level of theory provides a robust framework for this analysis:

-

Method/Functional: B3LYP

-

Basis Set: 6-311++G(2d,p)

-

Solvation Model: To better approximate real-world conditions, especially in a biological context, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, specifying water or another relevant solvent.

Step 3: Geometry Optimization

This is the most critical computational step. The software will systematically adjust the positions of the atoms to find the arrangement that corresponds to the lowest possible energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule.

Step 4: Vibrational Frequency Analysis

A frequency calculation should always follow a successful optimization. This serves two purposes:

-

Verification: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure.

-

IR Spectrum Prediction: The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) spectrum, which can be compared with experimental data.

Step 5: Execution using Quantum Chemistry Software

The calculation is performed using a quantum chemistry package like ORCA or Gaussian.[13][14] The input file specifies the molecular coordinates, charge, spin multiplicity (singlet for this molecule), and the chosen level of theory.

Example Input Snippet (ORCA):

Example Input Snippet (Gaussian):

Analysis and Interpretation of Key Results

Once the calculations are complete, the output files contain a wealth of information that must be properly interpreted.

Optimized Molecular Geometry

The final optimized coordinates provide precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's shape and steric profile.

| Parameter | Predicted Value (Å or °) |

| C-NO₂ Bond Length | Calculated Value |

| C-CF₃ Bond Length | Calculated Value |

| O-H Bond Length | Calculated Value |

| Pyridine Ring Planarity | Calculated Dihedral Angles |

| Note: Values are placeholders for actual calculation results. |

Electronic Structure Analysis

Analysis of the HOMO and LUMO provides critical insights into the molecule's electronic behavior and reactivity.[15][16] The spatial distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack.

| Orbital | Energy (eV) | Description |

| HOMO | Calculated Value | Primarily localized on the pyridinol ring and oxygen atom. |

| LUMO | Calculated Value | Primarily localized on the nitro group and pyridine ring. |

| HOMO-LUMO Gap | Calculated Value | Indicates kinetic stability and electronic excitability. |

| Note: Values and descriptions are placeholders for actual calculation results. |

To understand how 5-Nitro-2-(trifluoromethyl)pyridin-4-ol might interact with other molecules, such as a biological nucleophile, we can visualize the FMO interaction. The electron-rich HOMO of a nucleophile would interact with the electron-deficient LUMO of our molecule.

Caption: FMO diagram showing nucleophilic attack on the LUMO.

An MEP map provides an intuitive visualization of the charge distribution on the molecule's surface.

-

Red regions (negative potential): Indicate electron-rich areas, likely sites for electrophilic attack (e.g., around the nitro group and hydroxyl oxygen).

-

Blue regions (positive potential): Indicate electron-poor areas, likely sites for nucleophilic attack (e.g., around the hydrogen of the hydroxyl group).

Prediction of Spectroscopic Properties: NMR Chemical Shifts

Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹³C and ¹H NMR chemical shifts.[17] These predicted values, when compared against experimental data, serve as a powerful tool for structural verification.[18][19]

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | Calculated Value |

| ¹³C (C-CF₃) | Calculated Value |

| ¹³C (C-NO₂) | Calculated Value |

| Note: Values are placeholders for actual calculation results relative to a standard like TMS, calculated at the same level of theory. |

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. By employing DFT calculations, researchers can obtain reliable predictions of the molecule's geometry, stability, reactivity, and spectroscopic properties. The insights gained from this analysis—particularly from the HOMO-LUMO distribution and MEP map—are directly applicable to the field of drug development, informing hypotheses about metabolic stability, potential binding interactions, and pharmacodynamic properties.[4][6]

Future work could expand on this foundation by performing Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to model the molecule within a specific enzyme active site, providing a more accurate picture of its behavior in a biological environment.[2]

References

-

Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

-

ORCA (quantum chemistry program) - Wikipedia. [Link]

-

ORCA - NERSC Documentation. [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. [Link]

-

Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. [Link]

-

Installing ORCA for Personal Use - ORCD Docs. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC - NIH. [Link]

-

Quantum Mechanics/Chemistry in Drug Design - Profacgen. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. [Link]

-

Gaussian (software) - Wikipedia. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. [Link]

-

Frontier molecular orbital theory - Wikipedia. [Link]

-

Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. [Link]

-

Frontier Orbital Theory in Organic Reactivity. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]

-

Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC. [Link]

-

Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed. [Link]

-

About Gaussian 16. [Link]

-

Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111) Single-Atom Alloy Surface - PMC. [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. [Link]

-

Molecular Orbital Theory - BYJU'S. [Link]

-

Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles | ACS Omega - ACS Publications. [Link]

-

8.4 Molecular Orbital Theory – General Chemistry 3e: OER for Inclusive Learning. [Link]

-

9.7: Molecular Orbitals - Chemistry LibreTexts. [Link]

-

Reading and Writing MO Diagrams - Chemistry LibreTexts. [Link]

-

Molecular orbital - Wikipedia. [Link]

-

Basis set (chemistry) - Wikipedia. [Link]

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti - SciSpace. [Link]

-

GAUSSIAN 09W TUTORIAL - Barrett Research Group. [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. [Link]

-

Machine learning in computational NMR-aided structural elucidation - Frontiers. [Link]

-

New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei - AIP Publishing. [Link]

-

Basis Set Selection for Molecular Calculations - Ju Li Group. [Link]

-

Computational NMR Prediction: A Microreview - Corin Wagen. [Link]

Sources

- 1. 438554-44-0|5-Nitro-2-(trifluoromethyl)pyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. rowansci.substack.com [rowansci.substack.com]

- 6. mdpi.com [mdpi.com]

- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 11. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 19. Computational NMR Prediction: A Microreview [corinwagen.github.io]

Crystallographic Profiling and Structural Dynamics of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide

Introduction and Structural Significance

5-Nitro-2-(trifluoromethyl)pyridin-4-ol (CAS: 438554-44-0) is a highly functionalized heterocyclic scaffold utilized extensively as an advanced intermediate in the synthesis of modern antibiotic compounds and targeted therapeutics. The physicochemical properties of this molecule—such as its solubility, membrane permeability, and reactivity—are intrinsically linked to its solid-state architecture.

Understanding the crystal structure of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol requires a deep dive into the complex interplay of prototropic tautomerism, the electron-withdrawing nature of its substituents, and the supramolecular forces dictating its crystal lattice. As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive framework for analyzing, determining, and interpreting the crystallographic profile of this specific class of trifluoromethylated nitropyridinols.

Mechanistic Drivers of the Crystal Lattice

The solid-state assembly of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol is governed by three primary structural phenomena:

Pyridinol ⇌ Pyridone Tautomerism

4-Hydroxypyridines exhibit a well-documented dynamic equilibrium between the aromatic pyridin-4-ol (enol) form and the non-aromatic pyridin-4(1H)-one (keto/amide) form [1]. In the solid state, the dominant tautomer is dictated by the stabilization energy of the crystal lattice. While unsubstituted 4-pyridones typically crystallize in the keto form due to strong intermolecular N–H···O=C hydrogen bonding, the presence of the strongly electron-withdrawing 5-nitro and 2-trifluoromethyl groups fundamentally alters the electronic landscape. These groups increase the acidity of the system, often stabilizing the pyridinol tautomer in the solid state by facilitating robust O–H···N or O–H···O(nitro) hydrogen-bonded networks.

The "Fluorous Effect" and −CF3 Interactions

The terminal trifluoromethyl ( −CF3 ) group at the 2-position plays a critical role in directing crystal packing. Fluorine is highly electronegative and possesses low polarizability, leading to unique supramolecular behaviors. Crystallographic analyses of trifluoromethylated aromatics reveal that the lattice is often stabilized by a network of weak C(sp2)–H⋯F–C(sp3) intermolecular hydrogen bonds and C(sp3)–F⋯F–C(sp3) contacts [2]. Furthermore, the −CF3 group is highly susceptible to rotational disorder within the crystal lattice, necessitating low-temperature X-ray diffraction data collection to accurately resolve the fluorine atomic positions.

Nitro Group Sterics and Bifurcated Hydrogen Bonding

The nitro ( −NO2 ) group at the 5-position acts as a powerful hydrogen bond acceptor. Due to its proximity to the 4-hydroxyl group, steric repulsion can force the −NO2 group slightly out of the aromatic plane. In the extended lattice, the oxygen atoms of the nitro group frequently participate in bifurcated hydrogen bonding, linking adjacent molecules and generating 2D sheets or 3D frameworks driven by cooperative dipole-dipole interactions [3].

Fig 1: Influence of tautomerism and substituent effects on the crystal lattice assembly.

Experimental Protocol: Crystal Structure Determination

To unambiguously determine the tautomeric state and supramolecular connectivity of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol, a rigorous single-crystal X-ray diffraction (SCXRD) protocol must be executed. The following self-validating workflow ensures high-fidelity structure resolution.

Step 1: Single Crystal Growth

-

Solvent Selection: Dissolve 50 mg of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol in a minimum volume of a binary solvent system (e.g., 1:1 Methanol/Dichloromethane). The protic solvent aids in solvating the polar groups, while the volatile halogenated solvent promotes controlled supersaturation.

-

Crystallization Method: Utilize the slow evaporation technique. Pierce the cap of the vial with a needle to allow controlled solvent escape.

-

Incubation: Store the vial in a vibration-free environment at 4 °C. High-quality, diffracting single crystals (typically yellow prisms or blocks) should form within 3 to 7 days.

Step 2: X-ray Data Collection

-

Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm . Mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil.

-

Cooling: Transfer the mounted crystal immediately to the diffractometer equipped with a cold stream (e.g., Oxford Cryosystems) set to 100 K . Low temperature minimizes thermal atomic displacement and suppresses the rotational disorder of the −CF3 group.

-

Diffraction: Collect data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Ensure a high redundancy of reflections to accurately model the electron density of the light atoms (H, F, O, N).

Step 3: Structure Solution and Refinement (SHELX & Olex2)

-

Integration: Integrate the raw diffraction frames and apply empirical absorption corrections (e.g., SADABS).

-

Solution: Solve the structure using intrinsic phasing with SHELXT [4]. This will generate the initial atomic coordinates for all non-hydrogen atoms.

-

Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [5], operated through the Olex2 graphical user interface [6].

-

Refine all non-hydrogen atoms anisotropically.

-

Crucial Step for Tautomerism: Locate the tautomeric proton (either on the oxygen at position 4 or the nitrogen at position 1) from the residual difference Fourier electron density map. Refine its coordinates freely to unambiguously prove the tautomeric state.

-

Place remaining carbon-bound hydrogen atoms in calculated positions using a riding model.

-

-